5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol
Description
5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is a synthetic aromatic compound featuring a pyrimidine core substituted with a 4-bromophenyl group at position 5 and a phenol moiety at position 2, which is further modified with a benzyloxy group at position 3.
Synthesis of this compound likely follows methods similar to those described for related pyrimidine derivatives. For example, Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)-palladium) with arylboronic acids and halogenated pyrimidines are common, as seen in the synthesis of 2-(4'-benzyloxyphenyl)-5-bromopyrimidine (). Such methods emphasize the importance of halogenated intermediates and protective groups (e.g., benzyloxy) in constructing complex aryl-pyrimidine systems.
Properties
Molecular Formula |
C23H17BrN2O2 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C23H17BrN2O2/c24-18-8-6-17(7-9-18)21-13-25-15-26-23(21)20-11-10-19(12-22(20)27)28-14-16-4-2-1-3-5-16/h1-13,15,27H,14H2 |
InChI Key |
DSSDOIHKWUVMFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrimidine core, followed by the introduction of the bromophenyl group and the benzyloxy group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Anti-inflammatory Pyrimidine and Oxadiazole Derivatives
Compounds such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () demonstrate anti-inflammatory activity (59.5% inhibition at 20 mg/kg), comparable to indomethacin (64.3%). However, the benzyloxy-phenol group may alter solubility or target specificity.
Endothelin Receptor Antagonists
N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy]ethoxy}pyrimidin-4-yl]sulfuric diamide () is a potent endothelin receptor antagonist. This compound shares the 5-(4-bromophenyl)pyrimidin-4-yl motif with the target molecule but incorporates a sulfamide group and ethoxy linker. The absence of these features in the target compound may limit its receptor-binding affinity, though the benzyloxy group could enhance membrane permeability .
FPR Receptor Agonists
Pyridazin-3-one derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () act as mixed FPR1/FPR2 ligands. The target compound’s pyrimidine ring differs from pyridazinone scaffolds, which are critical for FPR activation. This structural divergence suggests distinct pharmacological profiles.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Anti-inflammatory Potential: The benzyloxy-phenol group in the target compound may enhance anti-inflammatory activity compared to simpler bromophenyl derivatives, though direct evidence is needed.
Receptor Specificity : Unlike sulfamide-containing pyrimidines (), the absence of a sulfamide group in the target compound likely precludes endothelin receptor antagonism.
Synthetic Flexibility : The compound’s synthesis (analogous to ) offers routes to diversify substituents, enabling optimization for solubility or target engagement.
Biological Activity
5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique molecular structure characterized by a benzyloxy group, a pyrimidine ring, and a bromophenyl moiety, which together contribute to its biological activity. Understanding its biological mechanisms and potential therapeutic applications is crucial for advancing drug development.
Molecular Structure and Properties
The molecular formula of 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol is , with a molecular weight of 448.3 g/mol. Its structure can be represented as follows:
Key Structural Features
- Pyrimidine Ring : Substituted with an amino group and a bromophenyl moiety.
- Benzyloxy Group : Attached to a phenolic structure, enhancing its reactivity and biological interactions.
Research indicates that 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol exhibits significant biological activity through the modulation of enzyme and receptor functions. Its mechanism may involve the inhibition of specific kinases, which disrupts cellular signaling pathways critical for cell growth and proliferation. This suggests potential applications in therapeutic contexts, particularly in oncology and diseases where kinase activity is dysregulated .
Enzyme Inhibition
The compound may act as an inhibitor for various kinases involved in cancer progression. The inhibition of kinases like BRAF(V600E) and EGFR has been documented in similar pyrazole derivatives, indicating that 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol could also display such activities .
Study on Similar Compounds
A study investigating the biological activities of pyrazole derivatives highlighted their antitumor properties due to their inhibitory effects on various kinases . While not directly studying 5-(Benzyloxy)-2-[5-(4-bromophenyl)pyrimidin-4-yl]phenol, these findings underscore the importance of structural elements in determining biological activity.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Contains a pyrazole ring | Antitumor activity |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains triazole and pyrimidine rings | Noted for anticancer properties |
| 6-amino-pyrimidine-4-carboxamide derivatives | Features amino and carboxamide groups | Involved in IgE/IgG receptor signaling inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
